Colchicine, 17-chloro-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

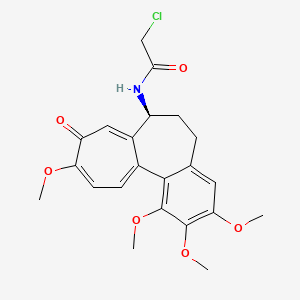

Colchicine, 17-chloro-, also known as Colchicine, 17-chloro-, is a useful research compound. Its molecular formula is C22H24ClNO6 and its molecular weight is 433.9 g/mol. The purity is usually 95%.

The exact mass of the compound Colchicine, 17-chloro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164850. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Colchicine, 17-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Colchicine, 17-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Historical Context and Mechanism of Action

Colchicine's medicinal properties have been recognized since ancient times, but it was only approved by the United States Food and Drug Administration in 2009. The drug functions primarily through its action on microtubules, inhibiting mitosis and modulating inflammatory responses. It binds to tubulin, preventing the polymerization necessary for microtubule formation, which is critical in cell division and intracellular transport processes .

Clinical Applications

1. Gout and Familial Mediterranean Fever

- Indications : Colchicine remains the first-line treatment for acute gout attacks and prophylaxis against recurrent attacks. It is also effective in managing familial Mediterranean fever.

- Efficacy : Studies demonstrate that colchicine significantly reduces the frequency of attacks and associated symptoms in familial Mediterranean fever patients .

2. Cardiovascular Diseases

- Indications : Recent research highlights colchicine's role in preventing cardiovascular events. It has shown promise in reducing inflammation associated with coronary artery disease and myocardial infarction.

- Efficacy : Clinical trials indicate that colchicine can lower C-reactive protein levels and reduce the incidence of major cardiovascular events . For example, a study found that colchicine reduced the risk of recurrent pericarditis compared to traditional treatments like aspirin .

| Condition | Study Reference | Findings |

|---|---|---|

| Coronary Artery Disease | Nidorf et al., 2007 | Reduced CRP levels; decreased myocardial infarction rates |

| Initial Pericarditis | Imazio et al., 2005 | Faster symptom relief compared to aspirin |

3. Oncology

- Indications : Colchicine is being explored for its anti-cancer properties due to its ability to inhibit cell division.

- Efficacy : Research suggests that colchicine may enhance the effectiveness of certain chemotherapeutic agents by disrupting mitotic spindle formation in cancer cells .

4. Immunological Disorders

- Indications : The drug is being investigated for its role in treating various autoimmune conditions due to its anti-inflammatory properties.

- Efficacy : Colchicine has shown effectiveness in conditions like Behçet’s disease and chronic cutaneous vasculitis by reducing inflammatory markers and improving clinical outcomes .

Case Studies

Several case studies illustrate the diverse applications of colchicine:

- Rhabdomyolysis Associated with Colchicine Use : A review of 83 cases highlighted severe rhabdomyolysis linked to colchicine use, particularly in elderly patients with comorbidities such as coronary artery disease. Discontinuation of colchicine led to significant recovery, demonstrating the need for careful monitoring in vulnerable populations .

- Diabetic Nephropathy : In experimental models, colchicine treatment significantly reduced inflammatory cell infiltration and fibrosis markers in diabetic nephropathy, suggesting a protective renal effect .

Safety Profile and Considerations

While colchicine is generally well-tolerated, it has a narrow therapeutic index, necessitating careful dosing, especially in older adults or those with renal impairment. Common side effects include gastrointestinal disturbances, while rare but serious side effects can include myopathy and rhabdomyolysis when combined with other medications like statins .

Analyse Chemischer Reaktionen

Key Reaction Conditions

Regioselective Functionalization

Colchicine’s tricyclic 6-7-7 core allows regioselective modifications:

-

C-7 Acetamido group : Installed via Ellman auxiliary-directed reductive amination, enabling stereochemical control .

-

C-10 Position : Susceptible to electrophilic substitution. Chlorination may occur via radical or ionic mechanisms under controlled conditions .

Thermodynamic and Binding Studies

While not specific to 17-chloro-colchicine, sulfonamide-tubulin interactions reveal:

-

Binding thermodynamics : Chlorinated analogs exhibit ΔCp values indicating conformational changes in tubulin (e.g., +264 cal mol−1K−1 for 5 vs. −589 cal mol−1K−1 for 2 ) .

-

Activity correlation : Halogenation enhances microtubule destabilization, as seen in 23 (IC50 = 3.0 nM) .

Synthetic Challenges and Innovations

-

Racemization risk : C-7 proton in colchicine derivatives is prone to racemization, necessitating chiral auxiliaries (e.g., Ellman’s t-BS group) .

-

Oxidative dearomatization : Used to construct tropane frameworks in demecolcinone (3) , a strategy potentially adaptable for chloro derivatives .

Proposed Pathway for 17-Chloro-Colchicine

Assuming C-17 is part of the tropolone C-ring:

-

Electrophilic chlorination : Use SOCl2 or NCS on deprotonated colchicine.

-

Nucleophilic substitution : Introduce Cl via displacement of activated leaving groups (e.g., mesylate or tosylate).

-

Radical halogenation : Employ BrCF2CF2Br/light for regioselective Cl addition .

Biological Implications

Chlorinated colchicinoids like 23 show enhanced tubulin inhibition (Kd = 0.5 µM vs. 1.3 µM for colchicine) . Chlorine’s electron-withdrawing effects may stabilize drug-tubulin interactions.

Eigenschaften

CAS-Nummer |

26279-89-0 |

|---|---|

Molekularformel |

C22H24ClNO6 |

Molekulargewicht |

433.9 g/mol |

IUPAC-Name |

2-chloro-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |

InChI |

InChI=1S/C22H24ClNO6/c1-27-17-8-6-13-14(10-16(17)25)15(24-19(26)11-23)7-5-12-9-18(28-2)21(29-3)22(30-4)20(12)13/h6,8-10,15H,5,7,11H2,1-4H3,(H,24,26)/t15-/m0/s1 |

InChI-Schlüssel |

XBFWCWRZDWNRIE-HNNXBMFYSA-N |

SMILES |

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)CCl |

Isomerische SMILES |

COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)CCl |

Kanonische SMILES |

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)CCl |

Key on ui other cas no. |

26279-89-0 |

Synonyme |

chlorcolchicine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.